molecular formula C10H13N3O2 B13172228 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid

Katalognummer: B13172228
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: JWOCXXSTGMBLKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method involves the reaction of pyrrolidine with pyrimidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid is unique due to its combination of pyrrolidine and pyrimidine rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C10H13N3O2

Molekulargewicht

207.23 g/mol

IUPAC-Name

2-(pyrrolidin-1-ylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-3-4-11-9(12-8)7-13-5-1-2-6-13/h3-4H,1-2,5-7H2,(H,14,15)

InChI-Schlüssel

JWOCXXSTGMBLKL-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC2=NC=CC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.